molecular formula C14H17N3 B15067216 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B15067216
M. Wt: 227.30 g/mol
InChI Key: ATZNIKPJJLLPLE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrolidinyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Pyrrolidine with sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylquinoxaline: Lacks the pyrrolidinyl group, resulting in different reactivity and bioactivity.

    6-(Pyrrolidin-1-yl)quinoxaline: Lacks the methyl groups, affecting its chemical properties and applications.

    2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of pyrrolidinyl, leading to different biological interactions.

Uniqueness

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is unique due to the combination of its quinoxaline core, methyl substitutions, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2,3-dimethyl-6-pyrrolidin-1-ylquinoxaline

InChI

InChI=1S/C14H17N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

ATZNIKPJJLLPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N3CCCC3)C

Origin of Product

United States

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